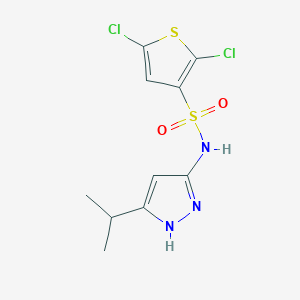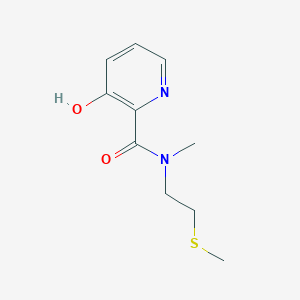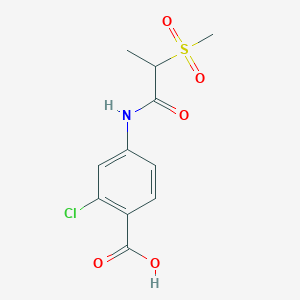
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide, also known as DPTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide involves the inhibition of tubulin polymerization, which is an essential process for cell division. 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide binds to the colchicine site on tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest. Additionally, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been shown to induce the generation of reactive oxygen species (ROS), which can cause oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to exhibit both biochemical and physiological effects. Biochemically, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and survival. Physiologically, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic activity of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide and to identify potential biomarkers for patient selection. Moreover, the potential synergistic effects of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide with other anticancer agents should be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide involves the reaction between 2,5-dichlorothiophene-3-sulfonamide and 5-propan-2-yl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been extensively researched for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. Moreover, 2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
2,5-dichloro-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2S2/c1-5(2)6-3-9(14-13-6)15-19(16,17)7-4-8(11)18-10(7)12/h3-5H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOABIXSROMXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)

![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)




![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid](/img/structure/B6642454.png)